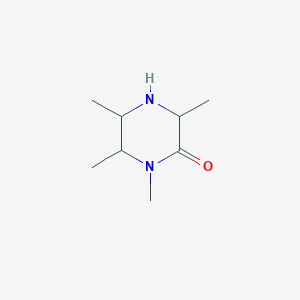

1,3,5,6-Tetramethylpiperazin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5,6-tetramethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-5-7(3)10(4)8(11)6(2)9-5/h5-7,9H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBCFTSUBNDCJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(=O)C(N1)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934278-94-0 | |

| Record name | 1,3,5,6-tetramethylpiperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1,3,5,6 Tetramethylpiperazin 2 One

Retrosynthetic Strategies for the 1,3,5,6-Tetramethylpiperazin-2-one Core

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to plausible starting materials. The core piperazin-2-one (B30754) ring can be conceptually disassembled to highlight key bond formations.

One common strategy involves the disconnection of the amide bond and one of the C-N bonds. This approach suggests a synthesis from a substituted N-(2-aminoalkyl)amino acid derivative. For the target molecule, this would involve a retrosynthetic pathway starting from N-methylalanine and N-methylethylenediamine precursors. The key steps in the forward synthesis would be the formation of the diamine and subsequent cyclization with an appropriate C2 synthon.

Another viable retrosynthetic approach is based on the formation of the C5-C6 bond. This could be achieved through a cyclization reaction of a suitably functionalized acyclic precursor. For instance, a diamine precursor could be reacted with a dicarbonyl compound or its equivalent, followed by reductive amination and cyclization.

A biomimetic-inspired retrosynthesis might begin with simple amino acid precursors, such as alanine, which would be elaborated and coupled to form the piperazinone core. towson.edu This strategy often involves the formation of key intermediates like N-acylbenzotriazoles to facilitate the necessary bond formations. towson.edu The final methylations at N1 and on the ethylenediamine (B42938) backbone could be performed at various stages of the synthesis.

A graphical representation of a plausible retrosynthetic analysis is shown below:

This analysis provides a roadmap for the development of synthetic routes, which are explored in more detail in the following sections.

Diverse Synthetic Pathways to this compound and its Key Intermediates

Several synthetic strategies can be envisioned for the construction of the this compound scaffold, drawing from established methods for piperazinone synthesis.

Multi-Component Reaction Approaches to Piperazinone Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like piperazin-2-ones from simple starting materials in a single step. mdpi.comtandfonline.com The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be adapted for this purpose. mdpi.combohrium.com

A potential Ugi-based synthesis of the this compound precursor could involve the reaction of N,N'-dimethylethylenediamine, acetaldehyde, a suitable carboxylic acid, and an isocyanide. The resulting Ugi adduct could then undergo a post-condensation transformation, such as an acid-catalyzed deprotection and cyclization, to yield the desired piperazin-2-one ring. bohrium.com While the Ugi reaction typically produces linear products, subsequent intramolecular annulation can lead to the formation of the heterocyclic ring. bohrium.com

Another MCR strategy could utilize a split-Ugi reaction, which is particularly suitable for bis-secondary diamines like N,N'-dimethylethylenediamine. nih.govacs.org This modified four-component protocol allows for the regioselective desymmetrization of the diamine core in a single step, providing a versatile platform for generating a library of piperazine-based compounds. nih.govacs.org

| Reaction Type | Components | Key Features | Potential for this compound Synthesis |

| Ugi 4-CR / Post-cyclization | N,N'-dimethylethylenediamine, Acetaldehyde, Carboxylic Acid, Isocyanide | Forms a linear adduct that requires a subsequent cyclization step. bohrium.com | Feasible, but requires optimization of the cyclization conditions. |

| Split-Ugi Reaction | N,N'-dimethylethylenediamine, Formaldehyde, Carboxylic Acid, Isocyanide | Allows for regioselective functionalization of a symmetrical diamine. nih.govacs.org | A promising approach for creating the core structure with handles for further methylation. |

| Passerini Reaction | Aldehyde, Isocyanide, Carboxylic Acid | Leads to α-acyloxy carboxamides. mdpi.com | Less direct for piperazinone formation but could be part of a multi-step sequence. |

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The presence of two stereocenters at the C5 and C6 positions of this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure or diastereomerically enriched products.

Chiral auxiliaries can be employed to control the stereochemical outcome of key bond-forming reactions. For instance, a chiral auxiliary attached to one of the nitrogen atoms of the piperazinone precursor can direct the diastereoselective alkylation of the C5 or C6 position. nih.gov Although many methods are not ideal for generating chiral α-tertiary piperazin-2-ones, this approach has been successful in other cases. nih.gov

Palladium-catalyzed asymmetric allylic alkylation has emerged as a powerful tool for the enantioselective synthesis of α-substituted piperazin-2-ones. nih.govcaltech.edu This method utilizes a palladium catalyst with a chiral ligand, such as a PHOX ligand, to control the enantioselectivity of the alkylation of an N-protected piperazin-2-one enolate. nih.govcaltech.edu While this has been demonstrated for α-secondary and α-tertiary piperazin-2-ones, its application to the synthesis of the C5,C6-dimethyl substituted target would require careful selection of substrates and reaction conditions. nih.govcaltech.edu

A one-pot stereoselective organocatalytic approach has also been developed for the synthesis of C3-substituted piperazin-2-ones. nih.gov This method involves a sequential Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization (DROC) catalyzed by a quinine-derived urea. nih.govacs.org Adapting this methodology for the synthesis of this compound would be a novel extension of its scope.

| Methodology | Catalyst/Auxiliary | Key Transformation | Reported Enantioselectivity (ee) |

| Asymmetric Allylic Alkylation | Pd2(pmdba)3 / (S)-(CF3)3-tBuPHOX | Enantioselective alkylation of piperazin-2-one enolate. nih.govcaltech.edu | Good to excellent. nih.govcaltech.edu |

| Organocatalytic DROC | Quinine-derived urea | Asymmetric epoxidation followed by domino ring-opening cyclization. nih.govacs.org | Up to 96% ee. acs.org |

| Chiral Auxiliary-Mediated Alkylation | Chiral auxiliary on nitrogen | Diastereoselective alkylation. nih.gov | Varies depending on auxiliary and substrate. nih.gov |

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes such as transaminases can be used for the asymmetric synthesis of piperazinones. researchgate.net A biocatalytic approach could involve the transamination of a suitably designed N-(2-oxopropyl) amino acid ester, followed by spontaneous cyclization to form the chiral piperazin-2-one. researchgate.net This method has been successfully applied to the synthesis of optically active piperazinones and 1,4-diazepanones in an aqueous medium under mild conditions. researchgate.net

Novel Catalytic Systems for Piperazinone Ring Annulation and Functionalization

Recent advances in catalysis have provided new methods for the construction and functionalization of the piperazinone ring. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols offers a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.orgdicp.ac.cn This method involves the hydrogenation of a tautomeric hydroxyl-containing pyrazine (B50134), which can be seen as a precursor to the piperazin-2-one. rsc.orgdicp.ac.cn

Furthermore, N-heterocyclic carbenes (NHCs) have been utilized as organocatalysts in cycloaddition reactions to construct polycyclic piperazin-2-ones. researchgate.net While this has been demonstrated for more complex systems, the underlying principles of NHC-catalyzed annulation could potentially be adapted for the synthesis of the simpler this compound core.

Metal-promoted cascade reactions represent another innovative approach. A recently described method uses a chloro allenylamide, primary amines, and aryl iodides as substrates in a metal-promoted cascade to form piperazin-2-ones, creating three new bonds in a single step. thieme.de

| Catalytic System | Key Transformation | Advantages |

| Palladium-catalyzed Asymmetric Hydrogenation | Asymmetric hydrogenation of pyrazin-2-ols. rsc.orgdicp.ac.cn | High diastereoselectivity and enantioselectivity. rsc.orgdicp.ac.cn |

| N-Heterocyclic Carbene (NHC) Catalysis | Cycloaddition reactions. researchgate.net | Access to complex polycyclic structures. researchgate.net |

| Metal-Promoted Cascade Reaction | Cascade double nucleophilic substitution. thieme.de | High efficiency, forming multiple bonds in one step. thieme.de |

Green Chemistry Principles and Sustainable Synthetic Approaches

The synthesis of N-heterocyclic scaffolds like piperazinones is increasingly guided by the principles of green chemistry, which prioritize safety, efficiency, and environmental benignity. nih.govresearchgate.netacs.org For a molecule such as this compound, sustainable approaches would aim to minimize waste, avoid hazardous reagents, and reduce energy consumption. acs.orgskpharmteco.com

Modern sustainable methods applicable to piperazinone synthesis include:

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and improve yields, often under solvent-free conditions, which aligns with green chemistry principles. nih.govresearchgate.net

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with water, polyethylene (B3416737) glycol (PEG), or ionic liquids can significantly reduce the environmental impact of a synthesis. acs.orgresearchgate.net Water, in particular, is an attractive medium for constructing N-heterocycles. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can often be recycled and reused. acs.org Nanocatalysts are gaining prominence due to their high surface area and efficiency at minimal energy cost. nih.gov Heterogeneous catalysts are also advantageous as they can be easily separated from the reaction mixture, simplifying purification. nih.govnih.gov

Acceptorless Dehydrogenative Coupling (ADC): This strategy uses alcohols, which can be derived from renewable biomass, to construct N-heterocycles. researchgate.netrsc.org The process is highly atom-economical, producing only water and hydrogen gas as byproducts. rsc.org

| Green Chemistry Principle | Application in Synthesis | Potential Advantage for this compound Synthesis |

|---|---|---|

| Prevention of Waste | Employing atom-economical reactions like cycloadditions or multicomponent reactions. | Reduces byproduct formation and simplifies purification. |

| Safer Solvents and Auxiliaries | Using water, PEG, or solvent-free conditions instead of hazardous organic solvents. acs.org | Improves safety profile and reduces environmental pollution. |

| Design for Energy Efficiency | Utilizing microwave irradiation or carrying out reactions at ambient temperature and pressure. researchgate.net | Lowers energy costs and environmental footprint. |

| Use of Catalysis | Employing recyclable heterogeneous, nano-, or biocatalysts instead of stoichiometric reagents. nih.govnih.gov | Increases reaction efficiency, minimizes waste, and allows for catalyst reuse. |

| Use of Renewable Feedstocks | Synthesizing precursors from biomass-derived materials like alcohols. rsc.org | Reduces reliance on petrochemicals and promotes sustainability. |

Chemical Reactivity and Post-Synthetic Derivatization of this compound

The structure of this compound contains several reactive sites amenable to post-synthetic modification. These include the lactam (cyclic amide) functionality, the two distinct tertiary amine nitrogens at N1 and N4, and multiple C-H bonds on the four methyl groups and the piperazinone ring itself. The presence of four methyl groups provides steric hindrance that can influence the reactivity and selectivity of transformations. thieme-connect.comsorbonne-universite.fr

Selective Functional Group Interconversions at the Piperazinone Nucleus

Functional group interconversions (FGIs) are crucial for modifying a core scaffold without rebuilding it from scratch. nih.gov For the piperazinone nucleus, several transformations can be envisioned.

Amide Reduction: The cornerstone of the piperazin-2-one structure is the amide carbonyl group. This group can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert this compound into the corresponding 1,2,3,4,6-pentamethylpiperazine, completely altering the electronic nature of the ring and removing the planar amide constraint.

N-Dealkylation/N-Alkylation: The methyl groups on the nitrogen atoms could potentially be manipulated. Selective N-demethylation, particularly at the less sterically hindered N4 position, could open avenues for introducing different substituents. Conversely, if a mono-N-methylated precursor were used, selective alkylation could be achieved. Protonation of one nitrogen can be used as a simple protecting group strategy to direct alkylation to the other nitrogen. nih.gov

Regioselective and Stereoselective Transformations of Methyl and Nitrogen Substituents

The name this compound implies the existence of stereoisomers due to chiral centers at C5 and C6. The relative orientation of the methyl groups at these positions gives rise to cis and trans diastereomers, each of which can exist as a pair of enantiomers. ddugu.ac.in

Controlling the stereochemical outcome is a central challenge in synthesis. inflibnet.ac.in

Stereoselective Synthesis: Asymmetric synthesis of substituted piperazinones has been achieved using catalytic enantioselective methods. nih.gov For instance, biocatalytic approaches using transaminases can produce optically active piperazinones from keto-ester precursors with high enantioselectivity. researchgate.netresearchgate.net Such a strategy could, in principle, be adapted to produce specific stereoisomers of this compound.

Regioselectivity: The two nitrogen atoms, N1 and N4, are electronically and sterically distinct. N1 is part of the amide system, making it less basic and nucleophilic than the N4 amine. Therefore, reactions such as alkylation or acylation would be expected to occur regioselectively at the N4 position. Such selectivity is a common feature in the functionalization of piperazine (B1678402) derivatives.

| Stereochemical Aspect | Potential Isomers | Controlling Factors & Synthetic Strategies |

|---|---|---|

| Diastereoselectivity at C5/C6 | cis-(5,6)-dimethyl and trans-(5,6)-dimethyl | Substrate control during cyclization; choice of starting materials (e.g., meso vs. chiral diamine precursors). Diastereoselective reductions or alkylations of a related pyrazine or dihydropyrazine (B8608421) precursor. |

| Enantioselectivity | (5R, 6R), (5S, 6S), (5R, 6S), (5S, 6R) | Use of chiral catalysts (e.g., transition metal complexes with chiral ligands). nih.gov Biocatalysis with stereo-complementary enzymes (e.g., transaminases). researchgate.netresearchgate.net Resolution of a racemic mixture. |

| Regioselectivity (N1 vs. N4) | Functionalization at N1 vs. N4 | The N4 amine is more nucleophilic and basic than the N1 amide nitrogen, favoring reactions at N4. Steric hindrance from the C6-methyl group can also influence reactivity at N1. |

C-H Activation and Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) via C–H activation is a powerful tool for modifying complex molecules without the need for pre-installed functional groups. acs.org This is particularly relevant for piperazine-containing structures, where direct C-H functionalization can introduce structural diversity that is otherwise difficult to access. beilstein-journals.orgmdpi.com

For this compound, several C-H bonds are potential targets for functionalization: the C-H bonds of the four methyl groups and the aliphatic C-H bonds on the piperazinone ring (at C3, C5, and C6).

Transition-Metal Catalysis: Catalysts based on palladium (Pd), rhodium (Rh), iridium (Ir), and nickel (Ni) are widely used for C-H activation. mdpi.commdpi.comnih.gov Directed C-H activation, where an existing functional group guides the metal catalyst to a specific C-H bond, is a common strategy. acs.org In this molecule, the N4 nitrogen or the amide oxygen could act as directing groups to functionalize the C5-H or C3-methyl C-H bonds.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and effective method for C-H functionalization. researchgate.netmdpi.com This approach can generate radical intermediates that undergo a variety of coupling reactions. For instance, α-amino C-H bonds, such as those on the C-methyl groups adjacent to a nitrogen (C3 and C5), are particularly susceptible to functionalization via photoredox-mediated hydrogen atom transfer (HAT). mdpi.com

| C-H Bond Location | Potential Strategy | Catalyst System Example | Potential Product |

|---|---|---|---|

| C5-H or C6-H | Directed C-H Arylation | Pd(OAc)₂ with a ligand (e.g., phosphine) | C5-Aryl-1,3,5,6-tetramethylpiperazin-2-one |

| N-Methyl (N1 or N4) | Photoredox-mediated Minisci-type reaction | Iridium or Ruthenium photocatalyst | N-(Heteroarylmethyl)-substituted piperazinone |

| C-Methyl (C3, C5, or C6) | Remote C(sp³)–H Functionalization | Fe or Mn-based catalysts acs.org | Hydroxylated or aminated C-methyl derivatives |

| Ring Methylene (C3-H₂) | α-Lithiation and Trapping | s-BuLi/TMEDA followed by an electrophile (e.g., R-X) | 3-Alkyl-1,3,5,6-tetramethylpiperazin-2-one |

Advanced Spectroscopic and Analytical Characterization for Structural and Conformational Elucidation

High-Resolution Mass Spectrometry for Precise Molecular Weight and Isotopic Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the initial characterization of 1,3,5,6-Tetramethylpiperazin-2-one, offering an exact measurement of its molecular weight. Unlike conventional mass spectrometry that provides a nominal mass, HRMS can determine the mass-to-charge ratio (m/z) to several decimal places, which is crucial for unambiguously determining the elemental composition. bioanalysis-zone.com

For this compound (C₈H₁₆N₂O), the theoretical monoisotopic mass is 156.1263 Da. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure this with high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.comnih.gov

Isotopic analysis through HRMS further corroborates the assigned structure by examining the relative abundance of isotopic peaks. The natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁷O results in a characteristic isotopic pattern. For instance, the M+1 peak, primarily due to the presence of a single ¹³C atom, and the M+2 peak can be predicted and compared against the experimental spectrum to validate the number of carbon and nitrogen atoms in the molecule. nih.gov This level of detail is instrumental in confirming the molecular formula and ruling out isobaric interferences.

Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺. uni.lu These values provide an additional layer of characterization.

Table 1: Predicted m/z and Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 157.13355 | 135.8 |

| [M+Na]⁺ | 179.11549 | 144.3 |

| [M-H]⁻ | 155.11899 | 135.6 |

| [M+NH₄]⁺ | 174.16009 | 154.4 |

| [M+K]⁺ | 195.08943 | 142.2 |

| [M]⁺ | 156.12572 | 132.5 |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural assignment of this compound in solution. nih.gov By spreading spectral information across two or more frequency dimensions, these techniques resolve signal overlap and reveal through-bond and through-space correlations between nuclei. weizmann.ac.ilcreative-biostructure.com

A combination of 2D NMR experiments is employed to piece together the molecular puzzle of this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are J-coupled, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between the methine protons (at C5 and C6) and the protons of their adjacent methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached heteronuclei, most commonly ¹³C. creative-biostructure.comepfl.ch It provides a direct map of C-H one-bond connectivities, allowing for the unambiguous assignment of the carbon signals for the methyl and methine groups in the piperazinone ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduyoutube.com This is crucial for identifying quaternary carbons, such as the carbonyl carbon (C2) in the ring, by observing correlations from nearby protons (e.g., from the N-methyl groups and the C6-methyl group). It also helps to connect the different spin systems identified in the COSY spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. princeton.edu Correlations (cross-peaks) in a NOESY spectrum indicate that two protons are close in space (typically within 5 Å). This is vital for determining the relative stereochemistry and preferred conformation of the piperazinone ring, for instance, by observing NOEs between axial and equatorial methyl groups or between protons on opposite sides of the ring.

The piperazinone ring is not static and can undergo conformational changes, such as ring flipping. wikipedia.orglibretexts.org Dynamic NMR (DNMR) involves acquiring NMR spectra over a range of temperatures to study these dynamic processes. libretexts.org

For this compound, the piperazine (B1678402) ring may exist in different conformations, such as chair or boat forms. researchgate.net At high temperatures, if the interconversion between conformers is rapid on the NMR timescale, the spectrum will show averaged signals. As the temperature is lowered, the rate of interconversion slows down. If the coalescence temperature is reached, the single averaged peak for a given nucleus will broaden and eventually split into separate signals for each conformer at the slow-exchange limit (low temperature). libretexts.org By analyzing the line shapes and coalescence temperature, it is possible to calculate the activation energy (ΔG‡) for the conformational interchange, providing insight into the flexibility of the ring system. libretexts.orgmdpi.com

While solution NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers atomic-level information on the structure and dynamics in the crystalline or amorphous solid state. mst.edunih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of less abundant nuclei like ¹³C and ¹⁵N in solids. mst.edumdpi.com

For this compound, ¹³C CP/MAS would reveal the number of crystallographically inequivalent molecules in the unit cell, as distinct chemical environments would lead to separate peaks. Furthermore, ssNMR can be used to measure internuclear distances and torsion angles, providing data that is complementary to X-ray crystallography. nih.govnih.gov This is particularly valuable if single crystals suitable for X-ray diffraction cannot be obtained. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. uni-siegen.de These techniques are excellent for identifying functional groups and can also provide information about molecular conformation and intermolecular interactions. spectroscopyonline.com

For this compound, the most prominent feature in the FT-IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically appearing in the range of 1650-1680 cm⁻¹. The exact position of this band can be sensitive to the local environment, including hydrogen bonding in the solid state.

Other characteristic vibrations include:

C-H stretching: Aliphatic C-H stretching vibrations from the methyl and methine groups are expected in the 2850-3000 cm⁻¹ region. scifiniti.com

C-N stretching: These vibrations occur in the fingerprint region (typically 1000-1350 cm⁻¹).

Ring vibrations: Skeletal vibrations of the piperazinone ring will also appear in the fingerprint region.

Raman spectroscopy provides complementary information. While the carbonyl stretch is often weak in Raman spectra, C-C and C-N skeletal vibrations can be strong. The combination of both FT-IR and Raman data provides a more complete vibrational profile of the molecule. spectroscopyonline.comnih.gov

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretching | 1650 - 1680 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-N | Stretching | 1000 - 1350 |

X-ray Crystallography for Absolute Configuration and Solid-State Molecular Architecture

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. d-nb.infolibretexts.org This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would unambiguously establish:

The absolute configuration of the chiral centers at C5 and C6, assuming a chiral crystal is formed.

The conformation of the piperazinone ring (e.g., chair, boat, or twist-boat) in the crystalline state.

The orientation of the four methyl substituents (axial vs. equatorial).

Intermolecular interactions in the crystal lattice, such as hydrogen bonds or van der Waals forces, which dictate the crystal packing.

The resulting three-dimensional model serves as the ultimate benchmark for validating conformational analyses performed by other methods like NMR and computational modeling.

Advanced Chromatographic Techniques for Purity Assessment and Chiral Separation

Chromatography is a powerful separation technique that relies on the differential partitioning of components between a stationary phase and a mobile phase. rsc.orgyoutube.com For a compound like this compound, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most pertinent methods for assessing purity and resolving stereoisomers. guidechem.comfluorochem.co.uk

The determination of purity is a critical step in the characterization of any newly synthesized compound. HPLC and GC are routinely employed to separate the target compound from any starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique that separates compounds based on their affinity for a solid stationary phase and a liquid mobile phase pumped at high pressure. fluorochem.co.uk For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In RP-HPLC, the stationary phase is nonpolar (commonly a C18- or C8-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. rsc.org

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. The purity of a sample is determined by integrating the area of the main peak corresponding to the target compound and comparing it to the total area of all detected peaks.

Illustrative HPLC Method for Purity Assessment:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound. This data is exemplary and based on methods for structurally similar compounds.

Under these hypothetical conditions, a chromatogram would be generated, and the purity could be calculated as shown in the table below.

Illustrative Purity Data by HPLC:

| Peak | Retention Time (min) | Area (%) | Identification |

| 1 | 2.5 | 1.2 | Impurity A (e.g., starting material) |

| 2 | 4.8 | 98.5 | This compound |

| 3 | 6.1 | 0.3 | Impurity B (e.g., by-product) |

Table 2: Illustrative Purity Profile of this compound by HPLC. This data is for exemplary purposes only.

Gas Chromatography (GC):

Gas chromatography is suitable for volatile and thermally stable compounds. researchgate.net The mobile phase is an inert gas (e.g., helium or nitrogen), and the stationary phase is a high-boiling-point liquid coated on the inside of a capillary column. researchgate.net Separation is based on the compound's boiling point and its interaction with the stationary phase. For analysis of this compound, it would be coupled with a mass spectrometer (GC-MS) for definitive peak identification based on mass-to-charge ratio.

Illustrative GC-MS Method for Purity Assessment:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

Table 3: Illustrative GC-MS Parameters for Purity Analysis of this compound. This data is exemplary and based on methods for structurally similar compounds.

The structure of this compound possesses two stereogenic centers at the C5 and C6 positions of the piperazinone ring. This gives rise to the possibility of stereoisomers (enantiomers and diastereomers). The separation of these stereoisomers is crucial as they can have different biological activities. Chiral chromatography is the most effective method for this purpose. nih.gov

Chiral separation is typically achieved using a chiral stationary phase (CSP). researchgate.net These stationary phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds, including N-heterocycles. researchgate.net

The synthesis of chiral piperazin-2-ones is an active area of research, often employing asymmetric synthesis or chiral resolution techniques. rsc.orgrsc.org The analytical separation of these enantiomers is a key step in verifying the success of such syntheses.

Illustrative Chiral HPLC Method for Enantiomeric Separation:

| Parameter | Condition |

| Column | Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane:Isopropanol (80:20, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Table 4: Illustrative Chiral HPLC Parameters for the Separation of Stereoisomers of this compound. This data is exemplary and based on methods for separating enantiomers of related chiral piperazinones.

A successful chiral separation would result in baseline-resolved peaks for the different stereoisomers present in the sample. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Illustrative Chiral Separation Data by HPLC:

| Peak | Retention Time (min) | Area (%) | Identification |

| 1 | 8.2 | 49.8 | Enantiomer 1 |

| 2 | 9.5 | 50.2 | Enantiomer 2 |

Table 5: Illustrative Chiral Chromatogram Data for a Racemic Mixture of this compound Enantiomers. This data is for exemplary purposes only.

Theoretical and Computational Chemistry of 1,3,5,6 Tetramethylpiperazin 2 One

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods are essential for understanding the electronic properties that govern the structure and reactivity of a molecule. These calculations can predict geometries, vibrational energies, and electronic transitions with high accuracy.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its excellent balance of accuracy and computational cost. figshare.com It is widely used to determine the most stable three-dimensional arrangement of atoms (geometry optimization), predict vibrational frequencies for comparison with experimental infrared (IR) and Raman spectra, and calculate various spectroscopic properties.

A pertinent example of this methodology is the study of the related compound, 1,3,4,6-tetramethylpiperazine-2,5-dione. uni.lu In that research, the molecular structure was optimized using DFT with Becke's three-parameter hybrid functional (B3LYP) and the 6-311G(d,p) basis set. The optimized geometry revealed key structural parameters. The calculated vibrational frequencies showed strong agreement with experimental data from Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, validating the computational model. uni.lu

For 1,3,5,6-tetramethylpiperazin-2-one, a similar DFT approach would be the standard method to obtain its optimized geometry and predict its vibrational spectra. The predicted properties from the PubChem database provide a starting point for such an analysis.

Predicted Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H16N2O |

| Monoisotopic Mass | 156.12627 Da |

| Predicted XlogP | 0.4 |

| Predicted CCS ([M+H]+) | 135.8 Ų |

Data sourced from PubChem CID 122163249. nih.gov

Optimized Geometrical Parameters for the Related Compound 1,3,4,6-tetramethylpiperazine-2,5-dione (DFT/B3LYP)

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

|---|---|---|

| C=O | 1.226 | |

| C-N | 1.378 | |

| N-CH3 | 1.459 | |

| C-C | 1.529 | |

| O-C-N | 120.9 | |

| C-N-C | 123.5 | |

| N-C-C | 111.4 |

Illustrative data from the study of 1,3,4,6-tetramethylpiperazine-2,5-dione by Pan et al. uni.lu

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govbiorxiv.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). biorxiv.org The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. FMO analysis is instrumental in predicting the pathways of pericyclic reactions, cycloadditions, and other chemical transformations. nih.gov While a specific FMO analysis for this compound is not available in the literature, this would be a standard component of any detailed computational study to understand its reactive potential.

Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability (nucleophilicity). Higher energy means a stronger donor. |

| LUMO Energy | Indicates electron-accepting ability (electrophilicity). Lower energy means a stronger acceptor. |

| HOMO-LUMO Gap | Reflects chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations compute the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. rsc.orgmdpi.comijsrtjournal.comnih.gov For a flexible molecule like this compound, which contains a six-membered ring, MD simulations are crucial for exploring its conformational landscape. The piperazinone ring can likely adopt several low-energy conformations, such as chair, boat, or twist-boat forms, and MD simulations can map the transitions between these states. rsc.orgmdpi.com

Furthermore, MD simulations can elucidate the interactions between the solute molecule and its solvent environment. By simulating the compound in a box of explicit solvent molecules (e.g., water), one can study the formation and dynamics of hydrogen bonds and other non-covalent interactions. This provides insight into its solubility and how the solvent influences its conformational preferences. Such simulations are critical for understanding the behavior of molecules in biological or chemical systems. nih.gov

In Silico Prediction of Molecular Interactions with Biomolecular Targets

In silico methods are computational techniques used to predict the biological activity of molecules. These approaches are central to modern drug discovery, allowing for the rapid screening of large numbers of compounds against biological targets before committing to expensive and time-consuming experimental synthesis and testing. annualreviews.orgjournalijar.com

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. The primary goal of docking is to predict the binding mode and affinity (or scoring) of the ligand.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. A search algorithm then samples a large number of possible orientations of the ligand within the protein's binding site. Each of these poses is evaluated by a scoring function, which estimates the binding free energy. The lowest energy poses represent the most likely binding modes.

By docking this compound against a panel of known protein targets, researchers could generate hypotheses about its potential biological functions and mechanism of action. The analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. This information is invaluable for lead optimization in drug discovery. annualreviews.org

No Publicly Available Research Found for

Despite a comprehensive search of scientific literature and computational chemistry databases, no specific research articles or datasets were identified for the chemical compound this compound focusing on binding energy calculations, Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling, or cheminformatics and machine learning approaches for its discovery and optimization.

The performed searches aimed to uncover detailed research findings pertinent to the following areas as specified:

Investigation of Biological Activities and Underlying Molecular Mechanisms Pre Clinical Focus

Anti-inflammatory and Immunomodulatory Effects (Molecular and Cellular Level)

Cytokine Modulation and Gene Expression Analysis

A primary mechanism by which anti-inflammatory compounds function is through the modulation of cytokine production. Cytokines are signaling proteins that are crucial in orchestrating an inflammatory response. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-2, and interferon-gamma (IFN-γ), often initiate and amplify inflammation. Conversely, anti-inflammatory cytokines like IL-4 and IL-5 can help resolve it.

Pre-clinical research on piperazine-containing molecules has demonstrated their capacity to alter this balance. For instance, certain arylpiperazine moieties have been shown to inhibit the release of TNF-α stimulated by lipopolysaccharides (LPS) nih.gov. Similarly, studies on hydroxychavicol, a phenolic compound from the Piper genus, showed a significant reduction in the levels of pro-inflammatory (Th1) cytokines IL-2, IFN-γ, and TNF-α in arthritic tissues, alongside an increase in anti-inflammatory (Th2) cytokines IL-4 and IL-5 researchgate.net. This suggests a mechanism that shifts the immune response from a pro-inflammatory Th1 profile towards a more regulated Th2 profile researchgate.net.

Gene expression analysis provides a deeper understanding of these immunomodulatory effects. Techniques such as microarray and RNA-sequencing can reveal how compounds alter the transcription of hundreds of genes in immune cells. In mixed glial cell cultures, for example, different cytokine mixtures induce distinct gene expression profiles related to metabolism, signaling, and regulation, highlighting the complex genetic reprogramming that occurs during an immune response nih.gov. A compound like 1,3,5,6-tetramethylpiperazin-2-one would likely be evaluated for its ability to suppress the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) mdpi.com.

Table 1: Illustrative Example of Cytokine Modulation by a Piper-derived Compound (Hydroxychavicol) in an Adjuvant-Induced Arthritis Model This table is based on data for a related compound to illustrate the concept of cytokine modulation.

| Cytokine | Type | Effect Observed |

| TNF-α | Pro-inflammatory (Th1) | Significant Decrease |

| IL-2 | Pro-inflammatory (Th1) | Significant Decrease |

| IFN-γ | Pro-inflammatory (Th1) | Significant Decrease |

| IL-4 | Anti-inflammatory (Th2) | Enhanced Production |

| IL-5 | Anti-inflammatory (Th2) | Enhanced Production |

Cell-Based Inflammation Models (non-human)

To evaluate the anti-inflammatory potential of compounds at the pre-clinical stage, various non-human, cell-based and in vivo models are employed. These models are designed to mimic aspects of the human inflammatory response.

In Vitro Macrophage Models: Human or murine macrophage cell lines, such as THP-1, are frequently used. These cells can be stimulated with agents like lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a potent inflammatory response characterized by the release of cytokines like TNF-α nih.gov. Candidate anti-inflammatory drugs are then added to assess their ability to inhibit this cytokine production nih.gov.

In Vivo Acute Inflammation Models: Animal models, typically rodents, are essential for understanding a compound's effect in a whole biological system. The carrageenan-induced paw edema model is a standard for screening anti-inflammatory drugs. In this model, injection of carrageenan into a mouse's paw causes localized inflammation and swelling. The efficacy of a test compound, such as the piperlotines (amides from Piper species), is measured by its ability to reduce this edema scielo.org.mx. Another common model involves the topical application of an irritant like 12-O-tetradecanoylphorbol-13-acetate (TPA) to induce acute inflammation, which has also been used to test piper-derived amides scielo.org.mx.

These models are crucial for initial screening and for elucidating the mechanisms of action of novel anti-inflammatory agents derived from the piperazinone class.

Neurobiological Activities and Receptor Modulation (non-human, in vitro and in vivo pre-clinical studies)

A structurally related compound, 2-[[(1,1-dimethylethyl)oxidoimino]-methyl]-3,5,6-trimethylpyrazine (TBN), a derivative of tetramethylpyrazine, has demonstrated notable neuroprotective and neurorescue effects in pre-clinical models of Parkinson's disease nih.gov. In in vitro studies using SH-SY5Y cells and primary dopaminergic neurons, TBN protected against damage induced by the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). It also showed protective effects in in vivo models, including zebrafish and mice treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a compound that causes parkinsonism. The mechanisms of action for TBN include scavenging free radicals and increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) nih.gov.

Furthermore, the piperazine (B1678402) scaffold is a key component in the design of molecules targeting central nervous system receptors. For example, piperazine derivatives have been synthesized as part of multitargeting inhibitors designed to interact with receptors like the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain signaling mdpi.com. This demonstrates the utility of the piperazine ring as a scaffold for developing CNS-active agents, suggesting that compounds like this compound warrant investigation for potential receptor modulation activities.

Natural Product Derivation and Biosynthesis of Related Piperazinone Analogues

Many piperazinone-containing compounds are natural products, synthesized by fungi and bacteria. Understanding their biosynthesis provides insight into how nature constructs this heterocyclic core and offers pathways for bioengineering novel derivatives.

Identification of Biosynthetic Gene Clusters

In microorganisms, the genes responsible for synthesizing a natural product are typically clustered together on the chromosome in a biosynthetic gene cluster (BGC). Identifying these BGCs is the first step in unraveling the biosynthetic pathway.

A key example is the identification of the BGC for brasiliamides, a class of piperazine-containing alkaloids produced by the fungus Penicillium brasilianum nih.gov. Through genome mining and gene deletion experiments, researchers identified the brs gene cluster. Similarly, in the marine bacterium Streptomyces tuirus, a BGC responsible for producing new piperazic acid-containing lipopeptides was identified through genome sequencing and bioinformatic analysis nih.gov. Inactivation of a key gene within this cluster, a nonribosomal peptide synthetase (NRPS), abolished the production of the compounds, confirming the BGC's function nih.gov.

The process of identifying BGCs often involves searching sequenced genomes for "signature genes" that encode enzymes characteristic of natural product synthesis, such as NRPSs or polyketide synthases (PKSs). Fungi, in particular, are a rich source of piperazine alkaloids, and genome mining is seen as a promising strategy to discover novel piperazine biosynthetic pathways rsc.org.

Table 2: Key Enzyme Types Found in a Representative Fungal BGC for Piperazine Alkaloid Biosynthesis

| Enzyme Type | Abbreviation | Function in Biosynthesis |

| Nonribosomal Peptide Synthetase | NRPS | Activates and links amino acid precursors to form the peptide backbone, including the piperazine ring. |

| α-ketoglutarate-dependent dioxygenase | α-KG dioxygenase | Often involved in tailoring reactions such as hydroxylation, epoxidation, or ring cleavage/rearrangement. |

| Cytochrome P450 monooxygenase | P450 | Catalyzes diverse oxidative tailoring reactions. |

| Methyltransferase | MT | Adds methyl groups to the core structure. |

| Histone Deacetylase | HDAC | Can act as a regulator of gene expression within the cluster. |

Enzymatic Mechanisms of Piperazinone Ring Formation in Biosynthesis

The formation of the core piperazinone or piperazine ring is a key enzymatic step in the biosynthesis of these natural products. A central player in this process is the nonribosomal peptide synthetase (NRPS). NRPSs are large, multi-domain enzymes that assemble complex peptides from amino acid precursors without the use of a ribosome.

In the biosynthesis of brasiliamides, a single-module NRPS named BrsA was found to be responsible for forming the piperazine skeleton nih.gov. In vitro reconstitution of its activity confirmed that BrsA stereoselectively uses L-phenylalanine as a substrate to construct the heterocyclic ring nih.gov. This process typically involves the NRPS activating two amino acid precursors (or derivatives) and catalyzing the cyclization reaction to form the N-N or C-N bonds necessary for the ring structure.

Following the formation of the core ring, a variety of "tailoring" enzymes modify the structure to create the final natural product. These enzymes can add methyl groups, hydroxyl groups, or perform other complex rearrangements. For instance, in the brasiliamide pathway, an α-ketoglutarate-dependent nonheme iron dioxygenase, BrsJ, was identified that catalyzes the cleavage of the piperazine ring to produce a different structural analogue, demonstrating the remarkable versatility of these biosynthetic pathways nih.gov.

Advanced Applications and Future Research Directions

Role of 1,3,5,6-Tetramethylpiperazin-2-one as a Synthetic Building Block in Complex Chemical Synthesis

Substituted piperazinones are highly valued as building blocks for the synthesis of complex molecules, particularly in the field of medicinal chemistry. researchgate.net The presence of multiple substituents and defined stereocenters on the piperazinone ring, as seen in this compound, has a significant impact on the biological activity of the final compounds. researchgate.net Consequently, the stereoselective synthesis of such polysubstituted piperazinones is a crucial area of research, with many methods relying on starting materials from the "chiral pool," such as amino acids, to control the stereochemistry of the final product. researchgate.netacs.org

The core structure of this compound, with its defined stereochemistry and multiple methylation sites, makes it a potentially valuable chiral auxiliary or scaffold. A chiral auxiliary is a molecular fragment that is temporarily incorporated into a synthetic scheme to guide the formation of a specific stereoisomer, after which it can be removed. koreascience.kr The fixed conformation and chiral environment of a molecule like this compound could be exploited to direct the stereochemical outcome of reactions on a connected substrate.

Modern synthetic methods have enabled the asymmetric synthesis of piperazin-2-ones with specific substitutions, for example at the C3 position, in high yields and excellent enantiomeric excess. acs.org These methods, which include one-pot sequential reactions, highlight the chemical tractability of the piperazinone core and the interest in creating a diverse library of such building blocks for drug discovery and other applications. acs.org While specific examples detailing the use of this compound as a starting building block are not prominent in available literature, its structural features are characteristic of scaffolds used to generate complex, biologically active molecules.

Development of this compound and its Derivatives as Chemical Probes for Biological Systems

A chemical probe is a small molecule designed to selectively bind and modulate a specific protein target, thereby enabling the study of that protein's function in complex biological systems like cells and organisms. promega.co.uk The development of high-quality probes requires significant effort to ensure high potency, selectivity against related proteins, and a well-understood mechanism of action. promega.co.uknih.gov

The piperazinone scaffold is actively being explored for the development of molecules that interact with biological systems in a highly specific manner. For instance, researchers have designed and synthesized 2-piperazinone-bearing peptidomimetics that act as novel modulators of the HIV capsid protein (CA). nih.gov These compounds were designed to mimic the structure of host factors that naturally bind to the viral protein, and they demonstrated inhibitory activity against HIV-1 and HIV-2. nih.gov

In another domain, piperazine (B1678402) derivatives have been developed as potential plant immune activators. A series of trifluoromethyl pyridine (B92270) piperazine derivatives were shown to protect tobacco plants against viruses by enhancing the activity of defensive enzymes and activating the phenylpropanoid biosynthesis pathway. frontiersin.org

These examples demonstrate the potential for developing derivatives of this compound as chemical probes. By functionalizing the core scaffold, it is conceivable to create analogs that can selectively target specific enzymes or protein-protein interactions, aiding in the elucidation of biological pathways or acting as leads for therapeutic development. The general strategy involves using the piperazinone as a rigid core to correctly orient functional groups that interact with the biological target. vcu.edumdpi.com

Rational Design and Synthesis of this compound Analogs with Enhanced Mechanistic Selectivity

Rational drug design is a strategy that leverages knowledge of a biological target's structure and mechanism to create new, more effective molecules. mdpi.com This process often involves extensive Structure-Activity Relationship (SAR) studies, where analogs of a lead compound are systematically synthesized and tested to understand how specific structural features affect biological activity. cgiar.orgscialert.net The piperazine and piperazinone scaffolds are frequently the subjects of such optimization efforts due to their "privileged" status in medicinal chemistry. mdpi.comresearchgate.netnih.gov

Numerous studies have demonstrated the successful application of rational design to piperazine-based compounds to enhance potency and selectivity:

Cannabinoid Receptor Agonists: Bicyclic piperazine derivatives were synthesized as conformationally constrained analogs of more flexible molecules. This design led to potent CB1 receptor agonists, with the biological activity being dependent on the specific stereochemistry of the bicyclic system. nih.gov

Antitubercular Agents: Starting with a known inhibitor of Mycobacterium tuberculosis IMPDH, researchers explored the SAR by synthesizing analogs with modifications to the cyclohexyl, piperazine, and isoquinoline (B145761) rings. This work led to the identification of more potent inhibitors. uq.edu.au

HIV Capsid Modulators: A series of 2-piperazinone-containing peptidomimetics were designed to enhance affinity and antiviral activity by introducing hydrogen bond donors and receptors at key positions, based on an understanding of the target's binding pocket. nih.gov

For this compound, a rational design program would involve creating analogs by modifying or replacing the methyl groups to explore interactions with a given biological target. The goal would be to improve properties such as binding affinity, selectivity over related targets, and metabolic stability, thereby enhancing its mechanistic selectivity. nih.gov

Potential in Materials Science or Supramolecular Chemistry

The piperazine ring is a valuable building block not only in medicinal chemistry but also in materials science. rsc.org Its chemical and structural properties—including its ability to act as a hydrogen bond acceptor, its well-defined chair conformation, and the potential for substitution at its nitrogen atoms—make it suitable for constructing ordered supramolecular assemblies. rsc.orgresearchgate.net

A recent study reported the synthesis of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine, a self-assembled supramolecular system with interesting mechanoluminescent (ML) and third-order nonlinear optical (NLO) properties. rsc.org The structure of this compound, confirmed by single-crystal X-ray diffraction, revealed that π-π and C-H-π interactions lead to a loosely packed molecular crystal, a feature relevant to its optical properties. rsc.org This research highlights the exciting potential of piperazine derivatives in the development of advanced optical materials.

Furthermore, related diol derivatives, such as 1,4-piperazine diol, have been shown to be effective building blocks for creating hydrogen-bonded 2D networks. researchgate.net Similarly, 1,4-dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione, a compound structurally related to the title molecule, is noted for its utility as a building block in polymer chemistry. researchgate.net These findings suggest that this compound and its functionalized analogs could be explored for applications in creating novel polymers, metal-organic frameworks (MOFs), or self-assembling systems with unique physical or chemical properties.

Integration with Advanced Analytical Platforms for High-Throughput Screening of Analogs

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds to identify those that interact with a specific biological target. acs.org Chemical scaffolds like piperazine and piperazinone are well-represented in these screening libraries due to their favorable physicochemical properties and proven track record in successful drugs.

The integration of piperazine-based scaffolds with HTS platforms has led to significant discoveries. For example, the antiviral drug Letermovir was identified through an HTS campaign designed to find compounds with a novel mechanism of action against human cytomegalovirus (hCMV). nih.gov Similarly, HTS has been employed to find starting points for developing small-molecule agonists of Tropomyosin receptor kinase (Trk) for potential neurodegenerative disease treatments. acs.org

In a targeted approach, researchers used a structure-based search of a chemical library to find analogs of a known anti-schistosomal hit compound that featured a 6-(piperazin-1-yl)-1,3,5-triazine core. wellcomeopenresearch.org This screening of just 17 compounds from a fragment-based library allowed them to explore the chemical space around the core scaffold efficiently. wellcomeopenresearch.org A library of analogs based on the this compound scaffold could be synthesized and screened using HTS against a panel of biological targets to identify new leads for drug development or as tool compounds for biological research.

Emerging Frontiers in Piperazinone Research and Translational Opportunities (non-clinical)

The piperazinone scaffold continues to be a fertile ground for innovation, with research expanding beyond traditional medicinal chemistry into new and exciting areas. These emerging frontiers present significant translational opportunities in non-clinical settings.

One of the most promising frontiers is the development of piperazine-based compounds for novel biological applications. This includes their use as antiviral agents that modulate protein-protein interactions, such as the HIV capsid modulators nih.gov, and their application in agriculture as plant immune activators to protect crops from viral diseases. frontiersin.org

Another key area is the design of bioisosteres—molecules or groups that have similar physical or chemical properties and produce broadly similar biological effects. The systematic replacement of the piperazine ring with novel bioisosteres is being explored to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates, offering a way to overcome limitations of existing molecules. acs.orgenamine.net

Finally, the application of piperazine derivatives in materials science represents a significant growth area. As demonstrated by the discovery of mechanoluminescent and nonlinear optical properties in a piperazine-based supramolecular system rsc.org, there is clear potential for creating novel materials with advanced functionalities. These materials could find applications in sensors, optical devices, or smart polymers. The inherent ability of the piperazine core to direct self-assembly through hydrogen bonding and other non-covalent interactions is a key enabler of this emerging field. researchgate.net

The collective research into the piperazinone scaffold highlights its remarkable versatility. thieme-connect.combohrium.com Future efforts will likely focus on combining rational design with high-throughput methods to unlock the full potential of this chemical class in both biological and material contexts.

Q & A

Q. What are the common synthetic routes for 1,3,5,6-Tetramethylpiperazin-2-one, and what critical parameters influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclization of precursor amines or alkylation of piperazine derivatives. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Reactions often require reflux conditions (e.g., 80–120°C) to achieve optimal cyclization .

- Catalysts : Bases like K₂CO₃ or NaH are critical for deprotonation and facilitating nucleophilic substitution .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures purity (>95%) .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm methyl group positions and piperazine ring conformation. For example, methyl protons appear as singlets (δ 1.2–1.5 ppm) in symmetrical derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₁₄N₂O, MW 154.22 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Stretching frequencies (e.g., C=O at ~1650 cm⁻¹) confirm lactam formation .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent lactam hydrolysis or oxidation .

- Light sensitivity : Amber vials minimize photodegradation, as UV exposure can cleave the piperazine ring .

- Humidity control : Desiccants (e.g., silica gel) prevent hygroscopic degradation, which alters crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes during the synthesis of this compound?

Methodological Answer:

- Reaction monitoring : Use thin-layer chromatography (TLC) or in-situ IR to detect intermediates and optimize stepwise conditions .

- Side-product analysis : LC-MS identifies byproducts (e.g., over-alkylated derivatives), guiding solvent or catalyst adjustments .

- Computational modeling : Density functional theory (DFT) predicts energy barriers for cyclization steps, aiding in solvent/catalyst selection .

Q. What strategies enhance enantiomeric purity in asymmetric synthesis of methyl-substituted piperazin-2-ones?

Methodological Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to direct stereochemistry during alkylation .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze racemic mixtures, yielding >99% ee .

- Crystallization-induced asymmetric transformation (CIAT) : Thermodynamic control in polar solvents (e.g., ethanol) enriches desired enantiomers .

Q. How can structure-activity relationships (SARs) guide the design of bioactive this compound derivatives?

Methodological Answer:

- Functional group modulation : Introduce electron-withdrawing groups (e.g., fluorine) at the 5-position to enhance binding affinity to serotonin receptors .

- Bioisosteric replacement : Replace the lactam oxygen with sulfur to improve metabolic stability, as seen in related piperazine analogs .

- Pharmacokinetic profiling : In vitro assays (e.g., microsomal stability) and molecular docking predict bioavailability and target interactions .

Q. What advanced analytical techniques are critical for studying the compound’s reactivity in complex matrices?

Methodological Answer:

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for understanding solid-state stability .

- Dynamic NMR : Detects ring-flipping dynamics in the piperazine moiety, which influence solubility and reactivity .

- Tandem MS/MS : Maps fragmentation pathways to distinguish isomers in biological samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.